molecular formula C10H12N2O B13659028 4-Amino-3,3-dimethylindolin-2-one

4-Amino-3,3-dimethylindolin-2-one

Cat. No.: B13659028
M. Wt: 176.21 g/mol
InChI Key: LOHUPEWUJAZQNE-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethylindolin-2-one is a bicyclic heterocyclic compound featuring an indolin-2-one core substituted with an amino group at position 4 and two methyl groups at position 2. Its structural rigidity and functional groups make it a versatile scaffold for derivatization.

Properties

IUPAC Name

4-amino-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHUPEWUJAZQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2NC1=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethylindolin-2-one typically involves the reduction of 3,3-dimethyl-6-nitroindolin-2-one. One common method includes the use of palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethyl acetate at 70°C for 48 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound itself is typically synthesized through the reduction of its nitro precursor.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on activated carbon (Pd/C) in the presence of hydrogen gas is commonly used.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: The primary product is this compound.

    Substitution: A wide range of substituted indolin-2-one derivatives, depending on the electrophile used.

Scientific Research Applications

4-Amino-3,3-dimethylindolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethylindolin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its amino and indolin-2-one moieties. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

a) 6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4)
  • Structural Difference: The amino group is positioned at C6 instead of C3.
  • For instance, C4-amino substitution (as in the target compound) may enhance interactions with receptors requiring deeper hydrophobic pockets due to steric effects from the dimethyl groups .
b) 3-Methyloxindole (CAS: 1504-06-9)
  • Structural Difference: Lacks the amino group and features only a single methyl group at C3.
  • Implications: The absence of the amino group reduces polarity and hydrogen-bond donor capacity, likely diminishing water solubility and target specificity compared to the target compound .
c) 3-Phenyl-oxindole (CAS: 3456-79-9)
  • Structural Difference: A phenyl group replaces the dimethyl and amino substituents.
  • Implications: The aromatic phenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility. This contrasts with the target compound’s balance of hydrophobicity (from dimethyl groups) and polarity (from the amino group) .

Physicochemical Properties

Compound Water Solubility LogP (Predicted) Key Functional Groups
4-Amino-3,3-dimethylindolin-2-one Moderate 1.8–2.2 Amino, dimethyl
3-Methyloxindole Low 2.5 Methyl
3-Phenyl-oxindole Very Low 3.2 Phenyl
3-(4-Hydroxyphenylimino)indolin-2-one Moderate 1.5 Imine, hydroxyl

Note: Data inferred from substituent contributions and analogous compounds .

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